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Compound of Interest

Compound Name:

N-(Tris(hydroxymethyl)methyl)-3-

amino-2-hydroxypropanesulfonic

acid

Cat. No.: B1223088 Get Quote

An In-depth Technical Guide for Researchers,
Scientists, and Drug Development Professionals
Introduction

In the landscape of biological research and pharmaceutical development, maintaining precise

and stable pH conditions is paramount for the success of a vast array of experimental and

analytical procedures. Biological buffers are indispensable reagents that resist changes in pH,

thereby ensuring the integrity and functionality of sensitive biological molecules and systems.

Among the zwitterionic buffers first introduced by Good and his colleagues, TAPSO, or 3-[[1,3-

dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid, has

emerged as a valuable tool for a variety of applications. This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and common

applications of TAPSO, with a focus on providing researchers with the detailed information

necessary for its effective use.

Chemical Structure and Physicochemical Properties
TAPSO is a zwitterionic N-substituted aminosulfonic acid. Its structure features a sulfonic acid

group, which confers a negative charge at physiological pH, and a tertiary amino group, which

is protonated to carry a positive charge. This zwitterionic nature is a key characteristic of
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Good's buffers, contributing to their high water solubility and minimal interaction with biological

membranes.

Synonyms:

3-[[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino]-2-hydroxypropane-1-sulfonic acid

N-[Tris(hydroxymethyl)methyl]-3-amino-2-hydroxypropanesulfonic acid[1]

2-Hydroxy-3-[tris(hydroxymethyl)methylamino]-1-propanesulfonic acid[2]

Chemical Structure Diagram:

Caption: Chemical structure of TAPSO.

Quantitative Physicochemical Data
The following tables summarize the key quantitative properties of TAPSO, providing a basis for

its selection and use in experimental design.

Table 1: General Physicochemical Properties of TAPSO

Property Value Reference(s)

IUPAC Name

3-[[1,3-dihydroxy-2-

(hydroxymethyl)propan-2-

yl]amino]-2-hydroxypropane-1-

sulfonic acid

[1]

CAS Number 68399-81-5 [1]

Molecular Formula C₇H₁₇NO₇S [1]

Molecular Weight 259.28 g/mol [1]

pKa at 25°C 7.635 [1]

Useful Buffering Range 7.0 – 8.2 [1]

Appearance White crystalline powder
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Table 2: Temperature Dependence of pKa for TAPSO

Temperature (°C) pKa

5 8.038

10 7.952

15 7.868

20 7.787

25 7.708

30 7.631

35 7.556

37 7.532

40 7.484

45 7.414

50 7.346

55 7.280

(Data derived from Roy, R. N., et al. (1984). J.

Chem. Eng. Data, 29(3), 270-274.)

Table 3: Solubility of TAPSO
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Solvent Solubility Reference(s)

Water (warm)
0.333 g/mL (clear to slightly

hazy)

Water at 298.15 K 1.28 mol/kg [3]

10% (w/w) Ethanol in Water at

298.15 K
0.95 mol/kg [3]

20% (w/w) Ethanol in Water at

298.15 K
0.69 mol/kg [3]

30% (w/w) Ethanol in Water at

298.15 K
0.48 mol/kg [3]

40% (w/w) Ethanol in Water at

298.15 K
0.32 mol/kg [3]

50% (w/w) Ethanol in Water at

298.15 K
0.20 mol/kg [3]

60% (w/w) Ethanol in Water at

298.15 K
0.12 mol/kg [3]

70% (w/w) Ethanol in Water at

298.15 K
0.07 mol/kg [3]

80% (w/w) Ethanol in Water at

298.15 K
0.04 mol/kg [3]

90% (w/w) Ethanol in Water at

298.15 K
0.02 mol/kg [3]

100% Ethanol at 298.15 K 0.01 mol/kg [3]

DMSO 50 mg/mL (with sonication) [4]

Methanol
Data not readily available in

the literature.

Acetone
Data not readily available in

the literature.
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Experimental Protocols
Protocol 1: Preparation of a 0.5 M TAPSO Buffer Stock
Solution (pH 7.6 at 25°C)
This protocol describes the preparation of a 0.5 M stock solution of TAPSO buffer. This stock

solution can be diluted to the desired final concentration for various applications.

Materials:

TAPSO (MW: 259.28 g/mol )

Sodium hydroxide (NaOH), 10 M solution

Deionized, purified water (e.g., Milli-Q or equivalent)

pH meter calibrated at 25°C

Magnetic stirrer and stir bar

Volumetric flask (100 mL)

Beaker (150 mL)

Graduated cylinder

Sterile filter (0.22 µm) and syringe (optional, for sterile applications)

Procedure:

Weighing the TAPSO:

Calculate the mass of TAPSO required to make 100 mL of a 0.5 M solution:

Mass = 0.5 mol/L * 0.1 L * 259.28 g/mol = 12.964 g

Accurately weigh out 12.964 g of TAPSO powder and transfer it to a 150 mL beaker.

Dissolving the TAPSO:
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Add approximately 80 mL of deionized water to the beaker containing the TAPSO powder.

Place the beaker on a magnetic stirrer and add a stir bar.

Stir the solution until the TAPSO is completely dissolved. Gentle warming may be applied

to aid dissolution, but the solution should be cooled to 25°C before pH adjustment.

Adjusting the pH:

Place the calibrated pH electrode into the TAPSO solution.

While continuously stirring, slowly add the 10 M NaOH solution dropwise to raise the pH.

Monitor the pH closely. Continue adding NaOH until the pH of the solution reaches 7.60.

Be cautious not to overshoot the target pH. If the pH goes too high, it is recommended to

start over rather than trying to adjust with a strong acid, as this will increase the ionic

strength of the buffer.

Final Volume Adjustment:

Once the desired pH is reached, carefully transfer the buffer solution to a 100 mL

volumetric flask.

Rinse the beaker with a small amount of deionized water and add the rinsing to the

volumetric flask to ensure all the buffer is transferred.

Add deionized water to the volumetric flask until the bottom of the meniscus reaches the

100 mL mark.

Cap the flask and invert it several times to ensure the solution is thoroughly mixed.

Sterilization and Storage (Optional):

For applications requiring sterile conditions, filter the buffer solution through a 0.22 µm

sterile filter into a sterile container.

Store the buffer solution at 4°C. For long-term storage, aliquoting and freezing at -20°C is

recommended to prevent microbial growth.
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Mandatory Visualizations
Logical Workflow for Selecting a Biological Buffer
The selection of an appropriate biological buffer is a critical step in experimental design. The

following diagram illustrates a logical workflow to guide researchers in this process.
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Start: Define Experimental Requirements

Determine Required pH Range

Select Buffer with pKa ≈ Desired pH
(pKa ± 1)

No, re-evaluate

Consider Experimental Temperature
(pKa is temperature-dependent)

Yes

Determine Required Buffer Concentration

Check for Chemical Compatibility:
- Metal ion chelation

- Interference with assays
- Biological inertness

Verify Buffer Solubility in the System

Consider Ionic Strength Effects

Prepare and Validate Buffer pH at
Experimental Temperature

End: Buffer Selected and Prepared

Click to download full resolution via product page

Caption: A logical workflow for the selection of a biological buffer.
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Conclusion
TAPSO is a versatile and reliable zwitterionic buffer with properties that make it suitable for a

wide range of applications in biological and biochemical research. Its pKa of 7.635 at 25°C

places it squarely in the physiological pH range, and its high water solubility and minimal

interaction with biological systems are advantageous for many experimental setups. This

technical guide has provided a detailed overview of the chemical structure, physicochemical

properties, and a practical protocol for the preparation of TAPSO buffer. By understanding

these key aspects, researchers can confidently and effectively utilize TAPSO to maintain stable

pH conditions and achieve reproducible and accurate experimental outcomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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